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Compound of Interest

Compound Name: Norpseudopelletierine

Cat. No.: B1267212 Get Quote

Introduction

Norpseudopelletierine, with the systematic name 9-Azabicyclo[3.3.1]nonan-3-one, is a

tropane alkaloid and a key bicyclic intermediate in the synthesis of various biologically active

compounds. Its rigid bicyclic structure presents a unique framework that is of significant interest

to researchers in medicinal chemistry and drug development. A thorough understanding of its

spectroscopic characteristics is fundamental for its identification, purity assessment, and

structural elucidation in various experimental settings. This technical guide provides a detailed

overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data for Norpseudopelletierine, complete with experimental protocols and data interpretation.

Chemical Structure
Norpseudopelletierine possesses a bicyclic structure containing a piperidine ring in a chair-

boat conformation, fused with a cyclohexane ring. A ketone group is present at the C-3

position, and a secondary amine is at the N-9 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of organic molecules.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of Norpseudopelletierine is characterized by signals corresponding to

the protons in its bicyclic system. Due to the rigid nature of the molecule, the protons on the

bridgehead carbons and the methylene groups are diastereotopic, leading to complex splitting

patterns. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen

atom and the carbonyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for Norpseudopelletierine

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

H-1, H-5 2.8 - 3.0 m -

H-2ax, H-4ax 2.5 - 2.7 m -

H-2eq, H-4eq 2.2 - 2.4 m -

H-6ax, H-8ax 1.9 - 2.1 m -

H-6eq, H-8eq 1.6 - 1.8 m -

H-7ax 1.7 - 1.9 m -

H-7eq 1.4 - 1.6 m -

NH 2.0 - 3.0 br s -

Note: These are predicted values and may vary based on the solvent and experimental

conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of Norpseudopelletierine will exhibit distinct signals for each of the

eight carbon atoms in its structure. The chemical shift of the carbonyl carbon is significantly

downfield, while the carbons adjacent to the nitrogen atom are also deshielded. The ¹³C NMR

data for the closely related compound, pseudopelletierine (the N-methyl derivative), can be

used as a reference for predicting the chemical shifts of Norpseudopelletierine. The primary

difference will be the absence of the N-methyl signal and a slight upfield shift of the carbons

adjacent to the nitrogen (C-1, C-5, C-8, C-6) due to the removal of the electron-donating methyl

group.
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Table 2: Predicted ¹³C NMR Spectroscopic Data for Norpseudopelletierine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-3 (C=O) 208 - 212

C-1, C-5 50 - 55

C-2, C-4 45 - 50

C-6, C-8 25 - 30

C-7 15 - 20

Note: These are predicted values based on data from analogous compounds and may vary

with experimental conditions.[1][2]

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR

spectrum of Norpseudopelletierine is expected to show characteristic absorption bands for

the ketone and secondary amine functional groups, as well as the aliphatic C-H bonds.

Table 3: Predicted IR Absorption Data for Norpseudopelletierine

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300 Medium, Broad
N-H Stretch (Secondary

Amine)

2950 - 2850 Strong C-H Stretch (Aliphatic)

~1710 Strong C=O Stretch (Ketone)

~1590 Medium N-H Bend (Secondary Amine)

1470 - 1450 Medium C-H Bend (Methylene)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Norpseudopelletierine, electron ionization (EI) would likely lead to the

formation of a molecular ion peak followed by characteristic fragmentation.

Table 4: Predicted Mass Spectrometry Data for Norpseudopelletierine

m/z Predicted Fragment

139 [M]⁺ (Molecular Ion)

111 [M - CO]⁺

96 [M - C₃H₇]⁺

82 [M - C₄H₉]⁺

68 Tropane fragmentation product

42 [C₂H₄N]⁺

Note: The fragmentation pattern can be complex and may vary depending on the ionization

method and energy.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for

Norpseudopelletierine.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of purified Norpseudopelletierine in

about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

The choice of solvent is critical and can influence the chemical shifts.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, an acquisition time

of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is

required. Due to the low natural abundance of ¹³C, a larger number of scans (several

hundred to thousands) and a longer relaxation delay may be necessary to achieve a good

signal-to-noise ratio.

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Reference the spectra to the residual

solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used.

KBr Pellet: Mix a small amount of Norpseudopelletierine (1-2 mg) with about 100-200

mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer. Typically, the spectrum is scanned over the mid-IR range (4000-400 cm⁻¹). A

background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them with known

correlation tables to assign the functional groups.

Mass Spectrometry Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound, a gas chromatography-mass spectrometry (GC-MS) system can be

used. For less volatile solids, a direct insertion probe can be employed.

Ionization: Use an appropriate ionization method. Electron Ionization (EI) at 70 eV is a

common method that provides reproducible fragmentation patterns.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is a plot of relative abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure of the fragments.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Norpseudopelletierine.
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Caption: General workflow for the spectroscopic analysis of Norpseudopelletierine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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